Stemonidine
Overview
Description
Stemonidine is a natural alkaloid derived from the roots of plants belonging to the Stemonaceae family, particularly Stemona tuberosa . It has a molecular formula of C19H29NO5 and a molecular weight of 351.44 g/mol . This compound is known for its medicinal properties and has been traditionally used in Chinese and Japanese medicine to treat respiratory disorders and as an insecticide .
Biochemical Analysis
Biochemical Properties
Stemonidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in synaptic clefts . This interaction is crucial for its insecticidal properties, as it disrupts the nervous system of insects. Additionally, this compound binds to GABA receptors, modulating their activity and affecting neurotransmission .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound modulates neurotransmitter release by interacting with acetylcholinesterase and GABA receptors . This modulation affects synaptic transmission and can lead to altered neuronal activity. In other cell types, this compound has been observed to impact gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. Additionally, this compound interacts with GABA receptors, modulating their activity and influencing inhibitory neurotransmission . These interactions contribute to its overall pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature and pH. It has been reported that this compound is relatively stable at room temperature but may degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in neuronal cells, where prolonged exposure can lead to sustained changes in neurotransmitter levels and receptor activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate neurotransmission . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and disruption of normal cellular function . Threshold effects have been observed, where a certain dosage is required to achieve significant pharmacological effects, while exceeding this threshold can lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The metabolic pathways of this compound involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various cytoplasmic proteins and enzymes, influencing their activity. In the nucleus, this compound can bind to transcription factors and modulate gene expression. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of stemonidine involves several key transformations, including a 1,3-dipolar cycloaddition of a chiral nitrone derived from (S)-prolinol and a spirolactonization process . The synthesis starts with the preparation of a chiral nitrone, which undergoes cycloaddition with a diester to form the core structure of this compound . The critical stereocenter is generated during the spirolactonization process .
Industrial Production Methods
The synthesis involves multiple steps and requires precise control of reaction conditions to achieve the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
Stemonidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as lead tetraacetate.
Reducing agents: Such as lithium borohydride.
Catalysts: Various catalysts are used to facilitate specific reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Stemonidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its potential insecticidal and antitussive properties.
Medicine: Explored for its potential therapeutic effects in treating respiratory disorders.
Industry: Used in the development of new insecticides and pharmaceuticals.
Mechanism of Action
The mechanism of action of stemonidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors and enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Stemonidine is part of a group of alkaloids known as Stemona alkaloids. Similar compounds include:
- Stemonine
- Protostemonine
- Tuberostemonine
- Croomine
These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific stereochemistry and the presence of a spirocyclic methyl butyrolactone moiety .
Properties
IUPAC Name |
(3S,3'S,8S,9R,9aR)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5/c1-11-9-14(24-17(11)21)13-6-7-15-19(10-12(2)18(22)25-19)16(23-3)5-4-8-20(13)15/h11-16H,4-10H2,1-3H3/t11-,12-,13-,14-,15+,16-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPKEJFBTXRNTK-OSPICLMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1=O)C2CCC3N2CCCC(C34CC(C(=O)O4)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@H]3N2CCC[C@@H]([C@@]34C[C@@H](C(=O)O4)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Besides stemonidine, what other compounds have been isolated from Stemona japonica?
A2: Research has identified thirteen compounds from the roots of Stemona japonica. [] These include: β-sitosterol, stigmasterol, stigmasta-5,11(12)-dien-3β-ol, benzoic acid, 4-methoxy benzoic acid, 1,8-dihydroxy-3-methylanthraquinone, 1,8-dihydroxy-6-methoxy-3-methyl anthraquinone, oxymaistemonine, this compound, isomaistemonine, chlorogenic acid, geniposide, and crocin A. [] This highlights the chemical diversity present within Stemona japonica.
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